molecular formula C12H28ClPSn B14391501 Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane CAS No. 90127-38-1

Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane

Cat. No.: B14391501
CAS No.: 90127-38-1
M. Wt: 357.49 g/mol
InChI Key: MFJAGFSNLCIXID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is an organophosphorus compound that contains both tin and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane typically involves the reaction of dibutylphosphane with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides and stannic derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products

The major products formed from these reactions include phosphine oxides, stannic derivatives, and substituted phosphane compounds.

Scientific Research Applications

Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane exerts its effects involves the interaction of its phosphorus and tin atoms with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes and chemical reactions. The pathways involved include the formation of stable intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Dibutylphosphane
  • Chlorostannane derivatives
  • Organotin compounds

Comparison

Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is unique due to the presence of both tin and phosphorus atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

90127-38-1

Molecular Formula

C12H28ClPSn

Molecular Weight

357.49 g/mol

IUPAC Name

dibutyl-[2-[chloro(dimethyl)stannyl]ethyl]phosphane

InChI

InChI=1S/C10H22P.2CH3.ClH.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

MFJAGFSNLCIXID-UHFFFAOYSA-M

Canonical SMILES

CCCCP(CCCC)CC[Sn](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.